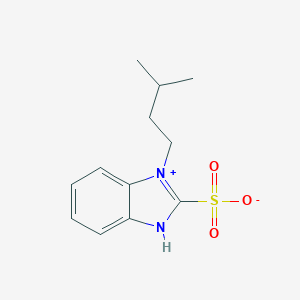

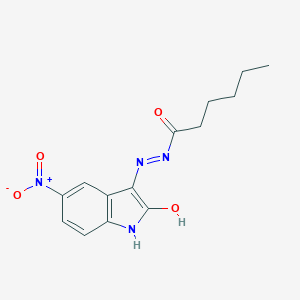

![molecular formula C15H13NO3 B352951 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one CAS No. 609335-13-9](/img/structure/B352951.png)

3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one, also known as MMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoxazoles, which are organic compounds that have a benzene ring fused to an oxazole ring. MMB has been studied for its potential applications in various fields, including medicine, biology, and chemistry.

科学的研究の応用

Comprehensive Analysis of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one Applications

Medicinal Chemistry Anticancer Agent: Benzoxazole derivatives have been studied for their potential as anticancer agents due to their ability to target various enzymes or proteins involved in cancer formation and proliferation. The methoxybenzyl group in 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one could potentially interact with these proteins, suggesting its use in cancer research .

Enzyme Inhibition Therapeutic Applications: These compounds can function by inhibiting enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are significant in disease pathways. The structural features of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one may allow it to act as an enzyme inhibitor .

Neurological Disorders Anticonvulsant Properties: Benzoxazole derivatives have been explored for their anticonvulsant properties. Given the structural similarity, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one could be investigated for potential efficacy against neurological disorders such as epilepsy .

Material Science Polymer Synthesis: The benzoxazolone core is a valuable scaffold in materials science for polymer synthesis. Its incorporation into polymers could enhance properties like thermal stability and mechanical strength .

Antimicrobial Activity Antibacterial and Antifungal: Some benzoxazole derivatives exhibit antibacterial and antifungal activities. The compound could be synthesized with various substituents to enhance these properties for use in antimicrobial research .

Anti-inflammatory Activity COX Inhibition: Cyclooxygenases (COX) are enzymes that play a role in inflammation. Benzoxazole derivatives can inhibit COX, suggesting that 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one might be researched for anti-inflammatory applications .

Antioxidant Properties Radical Scavenging: The methoxy group present in the compound may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress, which is beneficial in various diseases .

Chemical Synthesis Intermediate or Building Block: Due to its reactive sites, this compound could serve as an intermediate or building block in the synthesis of more complex molecules for various chemical research applications.

Targeting disease with benzoxazoles: a comprehensive review of recent developments - Springer Link A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING A THESIS - University of Minnesota Overview on Diverse Biological Activities of Benzisoxazole Derivatives - Springer Link Benzoxazole derivatives: design, synthesis and biological evaluation - BMC Chemistry

特性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URITVUGQIZJUPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

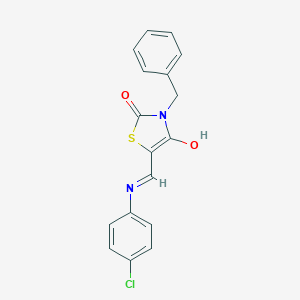

![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)

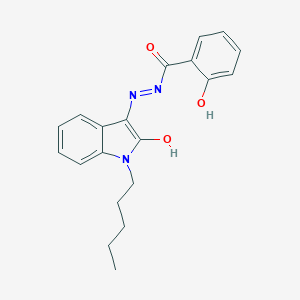

![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)

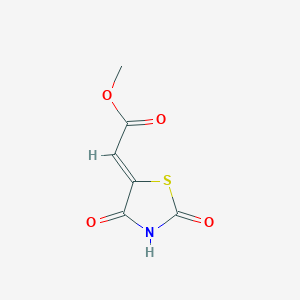

![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)

![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)

![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)